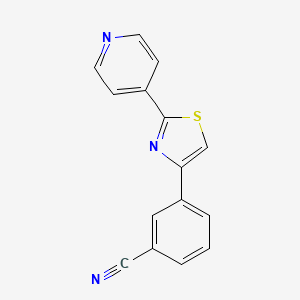
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the inhibition of the histone deacetylase enzyme. This enzyme is responsible for the removal of acetyl groups from histone proteins, resulting in the compaction of chromatin and the repression of gene expression. The inhibition of this enzyme by this compound leads to the accumulation of acetyl groups on histone proteins, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile. These include the development of more potent analogs with improved selectivity and reduced toxicity, the determination of its safety and efficacy in vivo, and the investigation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a chemical compound with potent anti-cancer activity and anti-inflammatory activity. Its mechanism of action involves the inhibition of the histone deacetylase enzyme, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved selectivity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the reaction of 2-amino-4-(4-cyanophenyl)thiazole with 4-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of the desired compound in good yield.
Applications De Recherche Scientifique
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition by this compound leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-2-1-3-13(8-11)14-10-19-15(18-14)12-4-6-17-7-5-12/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJTIBBZQYVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


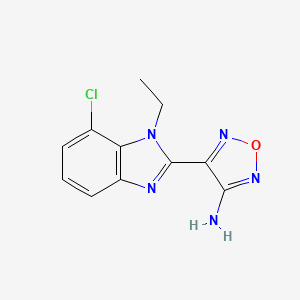
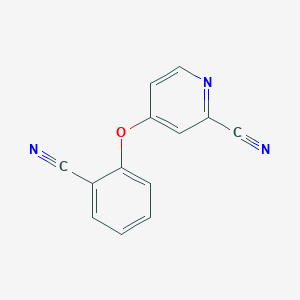

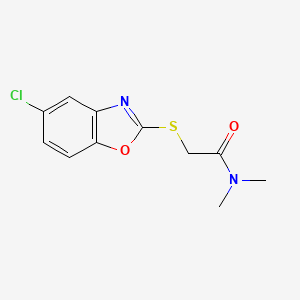
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

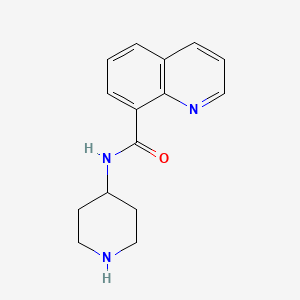
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)
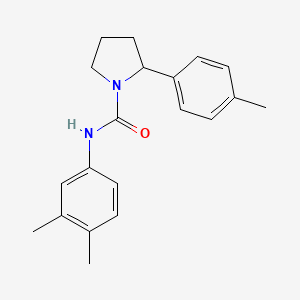

![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)

